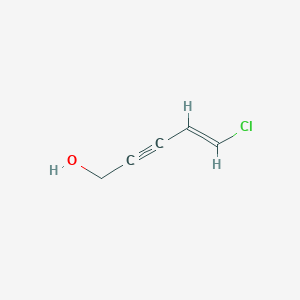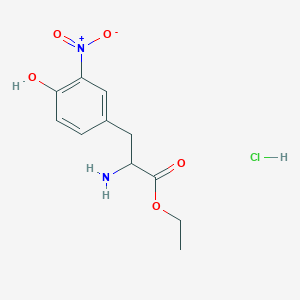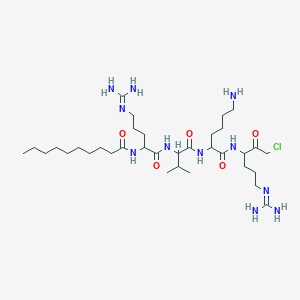
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA involves the sequential coupling of amino acids to form the peptide chain, followed by the introduction of the decanoyl group and the chloromethylketone moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide chain by coupling protected amino acids in a stepwise manner.
Introduction of the decanoyl group: This step involves the acylation of the N-terminal amino group with decanoic acid.
Introduction of the chloromethylketone group: This is achieved by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated peptide synthesizers: These machines facilitate the efficient and reproducible synthesis of the peptide chain.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Lyophilization: The purified compound is lyophilized to obtain it in a stable, solid form.
化学反应分析
Types of Reactions
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily undergoes:
Inhibition reactions: It inhibits proteases by forming a covalent bond with the active site of the enzyme.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common Reagents and Conditions
Inhibition reactions: Typically involve the use of the compound in aqueous buffers at physiological pH.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.
Major Products Formed
Inhibition reactions: The major product is the enzyme-inhibitor complex.
Hydrolysis: The major products are the individual amino acids and the decanoyl and chloromethylketone fragments.
科学研究应用
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the study of protease functions and their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and viral infections.
Industry: Utilized in the development of protease inhibitors for various industrial applications
作用机制
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exerts its effects by binding to the active site of target proteases, such as kexin. This binding involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from cleaving its substrates .
相似化合物的比较
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with a similar structure and mechanism of action.
Hexa-D-arginine: A synthetic furin inhibitor used for similar research purposes.
Uniqueness
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is unique due to its specific sequence and the presence of both the decanoyl and chloromethylketone groups, which confer high specificity and potency in inhibiting target proteases .
属性
分子式 |
C34H66ClN11O5 |
|---|---|
分子量 |
744.4 g/mol |
IUPAC 名称 |
N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
InChI 键 |
NHBJTTGFHCHQHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)

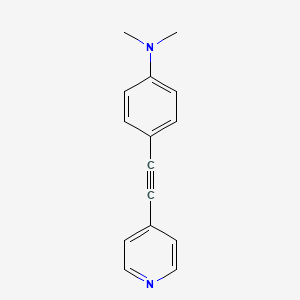
![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)

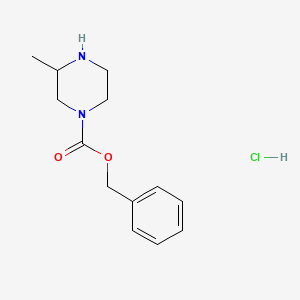
![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
